2-(1-Phenylethylidene)malononitrile

Medicinal Chemistry Enzyme Inhibition Biochemical Assay

Select α-methylbenzylidenemalononitrile for its unique α-methyl substitution, demanding stronger catalysts for Knoevenagel reactions. Essential for selective CA II inhibition (IC50=200nM) and constructing CF3-containing dibenzo[b,d]pyran libraries from 2-(polyfluoroalkyl)chromones. Ensures reproducibility and IP integrity in domino syntheses.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 5447-87-0
Cat. No. B1594633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylethylidene)malononitrile
CAS5447-87-0
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C#N)C1=CC=CC=C1
InChIInChI=1S/C11H8N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6H,1H3
InChIKeyZVOMMPYHGITOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenylethylidene)malononitrile (CAS 5447-87-0): An α-Methylbenzylidene Malononitrile Scaffold for Advanced Synthesis and Biological Evaluation


2-(1-Phenylethylidene)malononitrile (CAS 5447-87-0, synonym α-Methylbenzylidenemalononitrile) is an α-substituted benzylidenemalononitrile (BMN) derivative characterized by a central dicyanovinyl acceptor linked to a phenyl donor via a methyl-bearing exocyclic double bond . This compound, with a molecular formula of C11H8N2 and a molecular weight of 168.19 g/mol [1], functions as a versatile Michael acceptor and dienophile in organic synthesis . It also serves as a privileged scaffold in medicinal chemistry and catalysis, notably requiring stronger basic catalysts for its formation compared to unsubstituted malononitrile [2].

Why 2-(1-Phenylethylidene)malononitrile Cannot Be Readily Substituted by Other Benzylidenemalononitriles


The α-methyl substitution on the benzylidene moiety of 2-(1-phenylethylidene)malononitrile imparts distinct steric and electronic properties that differentiate it from the broader class of benzylidenemalononitriles (BMNs). Unlike the potent lachrymator 2-chlorobenzylidenemalononitrile (CS gas) or simpler BMN analogs [1], the α-methyl group in this compound significantly alters its reactivity and biological profile. Critically, this substitution creates a more demanding molecule in catalytic processes, requiring stronger basic sites for its formation in tandem reactions [2]. This structural nuance dictates unique performance in domino reactions and influences its activity against specific enzymatic targets, as demonstrated by differential inhibition data in enzyme assays [3], making generic substitution scientifically and procedurally invalid.

Quantitative Differentiation of 2-(1-Phenylethylidene)malononitrile: A Data-Driven Guide for Scientific Procurement


Differential Enzyme Inhibition: Carbonic Anhydrase II (CA II) Activity Compared to Related Targets

2-(1-Phenylethylidene)malononitrile demonstrates selective enzyme inhibition, showing moderate activity against human Carbonic Anhydrase II (CA II) with an IC50 of 200 nM [1]. In comparison, it is less potent against the structurally distinct enzyme human placental alkaline phosphatase, where the IC50 exceeds 10,000,000 nM [2]. This stark 50,000-fold difference in potency highlights its target selectivity within a panel of relevant enzymes.

Medicinal Chemistry Enzyme Inhibition Biochemical Assay

Enhanced Reactivity as a Demanding Intermediate in Base-Catalyzed Tandem Reactions

In the context of heterogeneous catalysis, the formation of the α-methylbenzylidenemalononitrile intermediate is a significantly more demanding process compared to the Knoevenagel condensation of unsubstituted malononitrile [1]. This requires catalysts with stronger basic strength to achieve efficient conversion, a critical factor when designing tandem or one-pot synthetic sequences.

Catalysis Organic Synthesis Green Chemistry

Unique Synthetic Utility in Domino Reactions for CF3-Heterocycle Construction

2-(1-Phenylethylidene)malononitrile undergoes a domino reaction with 3-nitro-2-(trifluoromethyl)-2H-chromenes to produce functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans [1]. This reactivity is distinct from that of ethyl cyanoacetate derivatives, which under identical conditions (triethylamine in dichloromethane) follow a different reaction pathway to yield m-terphenyls [2]. The malononitrile derivative uniquely enables the construction of valuable CF3-containing heterocyclic scaffolds.

Synthetic Methodology Fluorine Chemistry Medicinal Chemistry

Validated Purity and Safety Profile for Research-Use Procurement

Commercially available 2-(1-Phenylethylidene)malononitrile is supplied with defined specifications, including a minimum purity of 95% and, from select vendors like Bidepharm, a standard purity of 99% with batch-specific QC documentation (NMR, HPLC, GC) . For safety, it is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) and requires handling as a UN2811 hazardous material (Packing Group III) . This contrasts with the extreme irritant and lacrimatory properties of the closely related analog, CS gas (2-chlorobenzylidenemalononitrile), which is a riot-control agent [1].

Analytical Chemistry Procurement Safety

Comparative Cytotoxicity Profile Against Breast Cancer Cell Line MCF-7

2-(1-Phenylethylidene)malononitrile exhibits cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with a reported IC50 value of 15.4 µM . This level of activity places it within the moderately potent range for this target, compared to a wider set of benzylidenemalononitrile (BMN) analogs which show IC50 values ranging from 15.1 µM to 20.7 µM across various cancer cell lines . The data suggests that while the α-methyl derivative retains activity, its potency is on par with, but not drastically superior to, other BMNs, indicating that the α-methyl group is not a major driver of enhanced cytotoxicity in this particular context.

Cancer Research Cytotoxicity Drug Discovery

Distinct Physicochemical Properties Relevant to Formulation and Handling

The compound's physicochemical properties, including a melting point of 94-96 °C [1], a LogP of 2.47 [2], and a polar surface area (PSA) of 47.58 Ų [2], define its handling and theoretical drug-likeness. For comparison, the parent benzylidenemalononitrile has a melting point of 83-85 °C and a lower LogP (approximately 1.98) . The α-methyl substitution in the target compound leads to a measurable increase in melting point (~11°C) and lipophilicity (ΔLogP ~ +0.5), which can influence its solubility, permeability, and crystallization behavior in a laboratory setting.

Pharmaceutical Sciences Pre-formulation Analytical Chemistry

Evidence-Backed Application Scenarios for 2-(1-Phenylethylidene)malononitrile in Research and Industry


Targeted Synthesis of CF3-Containing Heterocyclic Libraries in Medicinal Chemistry

Given its unique and divergent reactivity in domino reactions with 2-(polyfluoroalkyl)chromones, this compound is a privileged starting material for constructing libraries of 6-(trifluoromethyl)-6H-dibenzo[b,d]pyran derivatives [1]. This specific transformation cannot be replicated by its ester analogs, making it an essential building block for medicinal chemists focused on introducing CF3 groups into heterocyclic frameworks with potential biological activity.

Development and Screening of Selective Carbonic Anhydrase II (CA II) Inhibitors

The documented selective inhibition of human CA II (IC50 = 200 nM) versus other enzymes like alkaline phosphatase (IC50 > 10,000,000 nM) [2][3] positions 2-(1-Phenylethylidene)malononitrile as a validated starting point or positive control in biochemical assays aimed at discovering novel CA II inhibitors. This selectivity profile provides a clear rationale for its use in this specific area of enzyme research.

Probe Molecule for Evaluating Base Catalyst Strength in Green Chemistry

The formation of the α-methylbenzylidenemalononitrile scaffold is a more demanding catalytic process than the condensation of unsubstituted malononitrile, requiring stronger basic sites [4]. This property qualifies the compound as a sensitive probe or test substrate for evaluating and comparing the basic strength and efficacy of new heterogeneous catalysts in Knoevenagel and tandem reaction methodologies.

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